Ethyl 5,7-dimethyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 5,7-dimethyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1871041-43-8, molecular formula: C₁₀H₁₂N₄O₂) is a nitrogen-rich bicyclic heterocycle featuring:
- A triazolopyrimidine core with ethyl carboxylate at position 4.
- Methyl groups at positions 5 and 5.
- A pyridin-3-yl substituent at position 2.
Its molecular weight is 220.23 g/mol, with a calculated XLogP3 of 1.5, indicating moderate lipophilicity . The compound’s structure is optimized for pharmacological activity due to the triazolopyrimidine scaffold’s proven role in antiproliferative, antimicrobial, and antiparasitic applications .
Properties
Molecular Formula |
C15H15N5O2 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
ethyl 5,7-dimethyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H15N5O2/c1-4-22-14(21)12-9(2)17-15-18-13(19-20(15)10(12)3)11-6-5-7-16-8-11/h5-8H,4H2,1-3H3 |
InChI Key |
WCXWSUZEVIFCDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C3=CN=CC=C3)N=C1C)C |
Origin of Product |
United States |
Preparation Methods
Solvent and Base Optimization
Reaction efficiency varies significantly with solvent polarity and base strength. For cyclocondensation steps, DMF with triethylamine outperforms ethanol or acetonitrile, providing 78% yield versus 45–60% in other solvents. Strong bases like NaOH or KOH often lead to decomposition, whereas weak bases (e.g., K₂CO₃) improve stability.
Temperature and Time Trade-offs
Elevated temperatures (120°C) reduce reaction times from 24 hours to 6 hours but increase side product formation. A balanced protocol at 90°C for 10 hours optimizes yield (72%) and purity (>95%).
Purification Strategies
Final purification employs silica gel chromatography with ethyl acetate/hexane gradients (1:1 to 3:1). Recrystallization from ethanol/water mixtures enhances crystallinity, yielding >99% pure product as confirmed by HPLC.
Challenges and Alternative Pathways
Competing Side Reactions
Emerging Methodologies
Recent advances include microwave-assisted synthesis, which reduces cyclocondensation time to 30 minutes with comparable yields. Flow chemistry approaches are also being explored for continuous production, though scalability remains unproven.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl carboxylate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.
Example reaction conditions :
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| NaOH (1M), H₂O/EtOH (1:1), reflux | 5,7-dimethyl-2-(pyridin-3-yl) triazolo[1,5-a]pyrimidine-6-carboxylic acid | 85–90% |
Mechanistic studies on analogous esters (e.g., ethyl 7-methyl-2-phenyltriazolo[1,5-a]pyrimidine-6-carboxylate) confirm nucleophilic acyl substitution, where hydroxide ion attacks the electrophilic carbonyl carbon.
Nucleophilic Substitution at the Pyrimidine Ring
Key observations :
-
Nitration (HNO₃/H₂SO₄, 0°C) preferentially targets the C-5 methyl group, forming nitro derivatives.
-
Halogenation (e.g., Cl₂/FeCl₃) is less favorable due to steric hindrance from methyl groups .
Functionalization of the Triazole Ring
The triazolo[1,5-a]pyrimidine system participates in cycloaddition and coordination chemistry:
3.1. Cycloaddition Reactions
The triazole ring reacts with dienophiles (e.g., maleic anhydride) in Diels-Alder reactions, forming fused bicyclic adducts .
Example :
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride, DCE | 130°C, 24 h | Fused 6/5/6 tricyclic adduct | 65% |
3.2. Metal Coordination
The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu(II), Pd(II)), forming complexes with potential catalytic activity .
4.1. Oxidation of Methyl Groups
The C-5 and C-7 methyl groups are oxidized to carboxylic acids using KMnO₄/H₂SO₄:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (3 eq), H₂SO₄ | 80°C, 6 h | Dicarboxylic acid derivative | 70% |
4.2. Reduction of the Pyridine Ring
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridinyl group to piperidine, altering electronic properties .
Condensation Reactions
The ester or carboxylic acid derivatives participate in amide coupling with primary amines:
General procedure :
-
Hydrolyze ester to carboxylic acid (Step 1).
-
React with amine (e.g., aniline) using EDCI/HOBt in DMF.
| Amine | Product | Yield | Source |
|---|---|---|---|
| 4-Methoxyaniline | 6-(4-Methoxybenzamido)triazolo-pyrimidine | 78% |
Microwave-Assisted Modifications
Microwave irradiation enhances reaction efficiency for:
-
Ester hydrolysis (30 min vs. 6 h conventional).
-
Cyclocondensation with hydrazides (e.g., 80% yield in 20 min) .
Stability Under Thermal and Photolytic Conditions
Scientific Research Applications
Ethyl 5,7-dimethyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been evaluated for various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, compounds derived from similar structures have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Research indicates that this compound may possess anticancer properties. In vitro studies have reported its potential to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia) .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of synthesized derivatives showed that modifications in the molecular structure could enhance antibacterial activity. The disc diffusion method was employed to assess efficacy against various microbial strains, revealing promising results for certain derivatives .
- In Silico Docking Studies : Computational studies have been performed to predict the binding affinity of this compound with target proteins. These studies suggest that structural modifications can lead to improved interactions with target sites associated with disease mechanisms .
Applications in Research
The compound is being explored for its potential in:
- Drug Development : As a lead compound for developing new antimicrobial and anticancer agents.
- Biochemical Research : To study enzyme kinetics and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of Ethyl 5,7-dimethyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inverse agonist or inhibitor, modulating the activity of these targets and affecting various biological pathways . For example, it has been shown to inhibit JAK1 and JAK2, which are involved in inflammatory and proliferative signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Key Positions
Key Observations:
- Methyl groups (5,7-positions) in the target compound balance lipophilicity and metabolic stability compared to bulky aryl groups (e.g., trimethoxyphenyl in ), which may hinder bioavailability.
- Pyridinyl substituents (e.g., 2-pyridin-3-yl vs. 7-pyridin-4-yl in ) influence binding orientation in target proteins.
Regioisomeric and Functional Group Differences
- Regioisomers: Ethyl 2-amino-7-methyl-5-phenyl-triazolo[1,5-a]pyrimidine-6-carboxylate demonstrates that methyl placement (5 vs. 7) affects planarity and π-π stacking in DNA intercalation.
- Carboxamide vs. Carboxylate: Replacing the ethyl carboxylate (target compound) with a carboxamide (e.g., 2-amino-triazolo[1,5-a]pyrimidine-6-carboxamide ) increases hydrogen-bonding capacity, enhancing target engagement but reducing membrane permeability.
Key Insights:
Biological Activity
Ethyl 5,7-dimethyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties of this compound based on diverse sources, including synthesis methods, biological assays, and structure-activity relationships.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazolo-pyrimidine core and a pyridine substituent. Its molecular formula is , and it has a molecular weight of approximately 258.28 g/mol. The presence of the ethyl ester group enhances its solubility and bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazolo-pyrimidine derivatives. This compound has shown promising activity against various bacterial strains. For instance, a study reported that related compounds exhibited minimum inhibitory concentrations (MIC) in the range of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
Antiviral Activity
The compound's antiviral properties have also been investigated. A derivative of this compound was evaluated for its ability to inhibit the influenza virus polymerase complex. It demonstrated significant antiviral activity with an effective concentration (EC50) ranging from 7 to 25 µM without cytotoxic effects at concentrations up to 250 µM . This suggests that the compound may disrupt viral replication by targeting essential viral proteins.
Antitubercular Activity
Another area of research involves the evaluation of this compound against Mycobacterium tuberculosis. Preliminary results indicated that similar triazolo-pyrimidine derivatives had IC50 values between 1.35 and 2.18 µM against M. tuberculosis H37Ra . This positions the compound as a candidate for further development in anti-tubercular therapies.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its chemical structure. Key findings include:
- Pyridine Substitution : The presence of the pyridine ring enhances interaction with biological targets due to its electron-withdrawing nature.
- Dimethyl Groups : The dimethyl substitutions at positions 5 and 7 contribute to increased lipophilicity and improved binding affinity to target enzymes or receptors.
Case Studies
Several case studies have reported on the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : One study synthesized various derivatives of triazolo-pyrimidines and tested them against multiple pathogens. The most active compounds were identified based on their MIC values and further evaluated for cytotoxicity .
- Docking Studies : Molecular docking studies have been employed to predict binding modes and affinities for viral polymerase targets. These studies suggest that modifications can enhance binding interactions significantly .
Q & A
Q. What are the optimized synthetic routes for Ethyl 5,7-dimethyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
Methodological Answer: The synthesis typically involves multicomponent reactions using aminotriazoles, β-keto esters, and aldehydes. Key protocols include:
- Microwave-assisted synthesis : Reacting 3-amino-5-benzylthio-1,2,4-triazole with acetylacetic ester and 2-chlorobenzaldehyde in ethanol under microwave irradiation (323 K, 30 min), yielding high-purity crystals after recrystallization .
- Solvent-free fusion : Combining aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in DMF at elevated temperatures, followed by methanol precipitation .
- Regioselective synthesis : Using ionic liquid or acidic conditions to control regioselectivity, as seen in the synthesis of dihydro analogues .
Q. Table 1: Comparison of Synthetic Protocols
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: Critical techniques include:
- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts. For example, pyridin-3-yl protons appear as doublets (δ 8.91–8.90 ppm), while methyl groups resonate as singlets (δ 2.38 ppm) .
- Mass spectrometry (ESI-MS) : Confirm molecular weight via [M+H]⁺ peaks (e.g., m/z 436.2 for compound 27) .
- X-ray crystallography : Resolve crystal packing (e.g., triclinic P1 space group, π-π stacking interactions with centroid distances of 3.88 Å) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for triazolo[1,5-a]pyrimidine derivatives?
Methodological Answer: Contradictions often arise from dynamic proton exchange or solvent effects. Strategies include:
- Deuterated solvent screening : Use DMSO-d₆ or CDCl₃ to stabilize exchangeable protons (e.g., NH groups at δ 10.89 ppm) .
- Variable-temperature NMR : Identify broadening/resolution of peaks due to conformational flexibility .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals, as demonstrated in the assignment of diastereotopic methylene protons in compound 31 .
Q. What role do substituents play in CB2 receptor binding affinity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Pyridin-3-yl vs. methylthio groups : Pyridin-3-yl enhances π-π interactions with receptor pockets, while methylthio groups reduce steric hindrance (e.g., compound 27: Ki = 8 nM vs. compound 31: Ki = 15 nM) .
- Crystallographic insights : Planar triazolopyrimidine rings (deviation <0.034 Å) optimize binding to hydrophobic receptor regions .
Q. Table 2: Substituent Effects on CB2 Binding
| Compound | Substituent | Ki (nM) | Reference |
|---|---|---|---|
| 27 | Pyridin-3-yl | 8 | |
| 31 | Methylthio | 15 |
Q. How can crystallographic data inform the design of stable polymorphs?
Methodological Answer: X-ray data (e.g., a = 7.5884 Å, α = 70.655°) reveal packing motifs critical for stability:
- π-π stacking : Adjacent triazolopyrimidine rings interact via centroid distances of 3.63–3.88 Å, stabilizing the lattice .
- Hydrogen bonding : NH groups form weak H-bonds with ester carbonyls (C=O···H-N = 2.89 Å) .
- Thermal analysis : Correlate melting points (e.g., 192–195°C) with crystal density (1.407 g/cm³) to predict shelf-life .
Q. How do reaction conditions influence regioselectivity in triazolo[1,5-a]pyrimidine synthesis?
Methodological Answer: Regioselectivity is controlled by:
- Solvent polarity : Polar solvents (DMF) favor 5-substitution, while ionic liquids promote 7-substitution .
- Catalytic additives : Cu(I) catalysts in microwave synthesis enhance cyclization efficiency, reducing byproducts .
- pH modulation : Acidic conditions stabilize protonated intermediates, directing nucleophilic attack to specific positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
